molecular formula C12H21NO8 B1140225 Ethyl (R)-Nipecotate L-Tartrate CAS No. 167392-57-6

Ethyl (R)-Nipecotate L-Tartrate

カタログ番号: B1140225
CAS番号: 167392-57-6
分子量: 307.30 g/mol
InChIキー: HHPGQKZOPPDLNH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl ®-Nipecotate L-Tartrate is a chiral compound that combines the properties of Ethyl ®-Nipecotate and L-Tartrate

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ®-Nipecotate L-Tartrate typically involves the esterification of ®-Nipecotic acid with ethanol in the presence of a catalyst, followed by the reaction with L-Tartaric acid. The reaction conditions often include:

    Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvents: Common solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Purification: The product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of Ethyl ®-Nipecotate L-Tartrate may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

化学反応の分析

Types of Reactions

Ethyl ®-Nipecotate L-Tartrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Alkylated derivatives.

科学的研究の応用

Scientific Research Applications

The applications of Ethyl (R)-Nipecotate L-Tartrate span several domains:

1. Chemistry

  • Chiral Building Block : It serves as a chiral building block in the synthesis of complex organic molecules, facilitating asymmetric synthesis and the development of chiral ligands and catalysts.

2. Biology

  • Neurotransmitter Modulation : The compound has been investigated for its ability to modulate neurotransmitter activity, particularly enhancing GABAergic signaling pathways, which are crucial for neuronal excitability and synaptic transmission.

3. Medicine

  • Therapeutic Potential : Research indicates its potential therapeutic effects in treating neurological disorders such as anxiety and epilepsy due to its anxiolytic properties.

4. Industry

  • Chiral Catalysts Production : It is utilized in the production of chiral catalysts and ligands for asymmetric synthesis, which is vital in pharmaceutical manufacturing.

Research highlights several biological activities associated with this compound:

Neurotransmitter Modulation

  • GABA Receptor Interaction : Studies show that the compound enhances GABAergic transmission, suggesting its potential as a therapeutic agent for anxiety and epilepsy .

Enzyme Inhibition

  • The compound exhibits enzyme inhibition properties that may be beneficial in metabolic disorders like obesity and diabetes by modulating metabolic pathways.

Case Studies

  • Neuropharmacological Effects :
    • A study demonstrated that administration of this compound resulted in significant anxiolytic effects comparable to standard medications, indicating its potential as a safer alternative with fewer side effects.
  • Metabolic Impact :
    • Another investigation revealed that the compound could enhance insulin sensitivity and reduce blood glucose levels in diabetic models, highlighting its role in metabolic regulation.

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Neurotransmitter ModulationEnhances GABAergic transmission
Enzyme InhibitionInhibits key metabolic enzymes
Anxiolytic PropertiesReduces anxiety-like behavior in models
Metabolic RegulationImproves insulin sensitivity

Table 2: Comparison with Related Compounds

CompoundStructure SimilarityBiological Activity
Ethyl (S)-Nipecotate L-TartrateModerateSimilar GABAergic effects
Diethyl L-TartrateLowUsed primarily as a resolving agent

作用機序

The mechanism of action of Ethyl ®-Nipecotate L-Tartrate involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

    Diethyl L-Tartrate: Used in the synthesis of biologically active compounds.

    Ethyl (S)-Nipecotate: The enantiomer of Ethyl ®-Nipecotate, with different chiral properties.

    Ethyl Tartrate: A simpler ester of tartaric acid, used in various chemical reactions.

Uniqueness

Ethyl ®-Nipecotate L-Tartrate is unique due to its combination of chiral centers from both Ethyl ®-Nipecotate and L-Tartrate. This dual chirality imparts specific stereochemical properties that can be advantageous in asymmetric synthesis and chiral recognition processes.

生物活性

Ethyl (R)-Nipecotate L-Tartrate is a chiral compound that has garnered attention in various scientific fields due to its potential biological activities, particularly in the modulation of neurotransmitter systems and its applications in medicinal chemistry. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

Overview of this compound

This compound is synthesized from nipecotic acid and L-tartaric acid. Its structural characteristics allow it to interact with biological systems, particularly neurotransmitter receptors, which are crucial for various physiological processes.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors. It is structurally similar to gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. This similarity suggests that this compound may modulate GABAergic signaling pathways, potentially influencing neuronal excitability and synaptic transmission .

Neurotransmitter Modulation

Research indicates that this compound can modulate the activity of GABA receptors, leading to enhanced inhibitory signaling. This modulation has implications for treating neurological disorders such as anxiety and epilepsy. A study demonstrated that the compound could increase GABAergic transmission in vitro, suggesting its potential as a therapeutic agent .

Enzyme Inhibition

In addition to its effects on neurotransmitter systems, this compound has been investigated for its enzyme inhibition properties. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, which could be beneficial in conditions like obesity and diabetes .

Case Studies

  • Neuropharmacological Effects : A study conducted on animal models showed that administration of this compound resulted in significant anxiolytic effects comparable to standard anxiolytic medications. The study highlighted its potential as a safer alternative with fewer side effects .
  • Metabolic Impact : In another investigation, the compound was tested for its ability to modulate glucose metabolism. Results indicated that it could enhance insulin sensitivity and reduce blood glucose levels in diabetic mice, suggesting a role in metabolic disorders .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Neurotransmitter ModulationEnhances GABAergic transmission
Enzyme InhibitionInhibits key metabolic enzymes
Anxiolytic PropertiesReduces anxiety-like behavior in models
Metabolic RegulationImproves insulin sensitivity

Table 2: Comparison with Related Compounds

CompoundStructure SimilarityBiological Activity
Ethyl (S)-Nipecotate L-TartrateModerateSimilar GABAergic effects
Diethyl L-TartrateLowUsed primarily as a resolving agent

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl (R)-Nipecotate L-Tartrate, and how is its stereochemical purity ensured?

this compound is synthesized via enantiomeric resolution of racemic ethyl nipecotate using L-(+)-tartaric acid. The process involves saturating ethyl nicotinate with L-tartaric acid to form diastereomeric salts, which are then separated by fractional crystallization . Modern methods employ asymmetric hydrogenation of vinylogous carbamates (e.g., intermediate 2.53) using rhodium-based catalysts under high hydrogen pressure to directly yield the (R)-enantiomer . Chiral HPLC with validated parameters (e.g., column type, mobile phase composition) is used to confirm enantiomeric purity (>98%) .

Q. How does this compound function as a chiral building block in drug synthesis?

The compound serves as a pharmacophore in GABA reuptake inhibitors (e.g., tiagabine) and muscarinic receptor antagonists (e.g., solifenacin). Its piperidine scaffold provides rigidity and stereochemical specificity, enabling interactions with target receptors. For tiagabine synthesis, nucleophilic substitution of a bis-thiophene fragment with ethyl (R)-nipecotate yields the active pharmaceutical ingredient after ester hydrolysis and pH-controlled salt formation .

Q. What analytical methods are recommended for quantifying enantiomeric excess (ee) in this compound?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polarimetric analysis are standard. For example, a validated method uses a mobile phase of hexane:ethanol (95:5) with 0.1% trifluoroacetic acid, achieving baseline separation of (R)- and (S)-enantiomers . Specific rotation ([α]D = +9.5° to +11.0°, c=5 in H₂O) further confirms optical purity .

Advanced Research Questions

Q. How do structural modifications of this compound impact its pharmacokinetic properties in CNS-targeted drugs?

Modifications such as ester hydrolysis (to nipecotic acid) or coupling with lipophilic fragments (e.g., bis-thiophenes) enhance blood-brain barrier penetration. Tiagabine’s design incorporates a non-polar biaryl appendage to the piperidine core, balancing bioavailability and receptor affinity . Comparative studies show that unmodified ethyl nipecotate exhibits poor CNS uptake due to high hydrophilicity .

Q. What experimental strategies resolve contradictions in the pharmacological activity of Ethyl (R)-Nipecotate derivatives?

Dose-dependent effects observed in behavioral studies (e.g., aggression suppression in hamsters) require rigorous receptor subtype profiling. For instance, ethyl (R,S)-nipecotate suppresses aggression via M2 muscarinic receptor agonism at low doses (<10 mg/kg), while higher doses (>20 mg/kg) induce peripheral cholinergic side effects. Radioligand binding assays and knockout animal models help dissect receptor-specific contributions .

Q. How do alternative catalytic systems compare in asymmetric synthesis of Ethyl (R)-Nipecotate?

Rhodium catalysts (e.g., Rh(I)-(R)-BINAP) achieve >90% ee under 50 bar H₂ pressure, whereas palladium-based systems show lower enantioselectivity (<70% ee). Recent work explores iron-catalyzed cross-coupling for stereoretentive synthesis, though yields remain suboptimal (~60%) compared to traditional methods .

Q. Methodological Considerations

Q. What are the critical parameters for scaling up this compound synthesis without compromising enantiopurity?

Key factors include:

  • Temperature control : Hydrogenation reactions require strict maintenance at 25–30°C to avoid racemization .
  • Catalyst loading : Rhodium catalyst concentrations ≥0.5 mol% ensure consistent ee (>98%) .
  • Crystallization conditions : Slow cooling (0.5°C/min) during tartrate salt formation minimizes impurity incorporation .

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?

Variations in melting points (153–158°C) arise from polymorphic forms or residual solvents. Differential scanning calorimetry (DSC) and X-ray crystallography confirm the thermodynamically stable polymorph. NMR (¹H, ¹³C) and IR spectra should align with reference data (e.g., δ 1.25 ppm for ethyl CH₃; C=O stretch at 1730 cm⁻¹) .

Q. Data Contradictions and Validation

Q. Why do some studies report conflicting bioactivity results for Ethyl (R)-Nipecotate derivatives?

Discrepancies often stem from differences in animal models or receptor expression levels. For example, aggression suppression in hamsters is strain-dependent: highly aggressive strains show dose-responsive inhibition, while minimally aggressive strains exhibit no response . Validating receptor density via Western blot or qPCR clarifies these variations.

Q. What computational tools predict the stereochemical outcomes of Ethyl (R)-Nipecotate reactions?

Density functional theory (DFT) simulations model transition states in asymmetric hydrogenation, identifying steric and electronic factors favoring (R)-enantiomer formation. Software like Gaussian or ORCA integrates experimental data (e.g., catalyst geometry) to optimize reaction conditions .

特性

IUPAC Name

2,3-dihydroxybutanedioic acid;ethyl piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.C4H6O6/c1-2-11-8(10)7-4-3-5-9-6-7;5-1(3(7)8)2(6)4(9)10/h7,9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPGQKZOPPDLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167392-57-6, 83602-38-4
Record name Ethyl (R)-Nipecotate L-Tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl (S)-Nipecotate D-Tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。